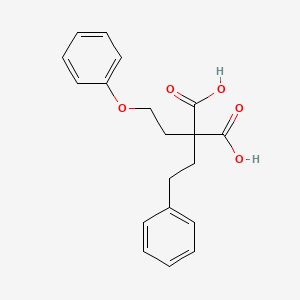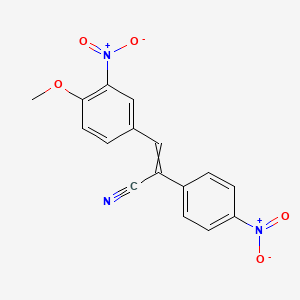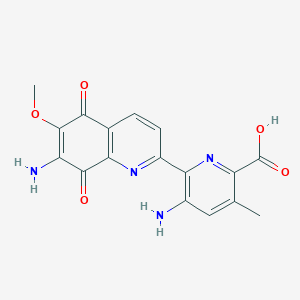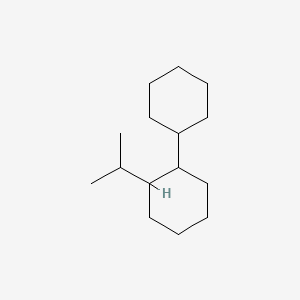
(2-Phenoxyethyl)(2-phenylethyl)propanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenethyl-2-(2-phenoxyethyl)propanedioic acid is an organic compound with the molecular formula C19H20O4 This compound is characterized by the presence of both phenethyl and phenoxyethyl groups attached to a propanedioic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenethyl-2-(2-phenoxyethyl)propanedioic acid typically involves multi-step organic reactions. One common method includes the alkylation of malonic acid derivatives with phenethyl and phenoxyethyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of the malonic acid derivative, allowing it to act as a nucleophile.
Industrial Production Methods
On an industrial scale, the production of 2-phenethyl-2-(2-phenoxyethyl)propanedioic acid may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-phenethyl-2-(2-phenoxyethyl)propanedioic acid can undergo various types of chemical reactions, including:
Oxidation: The phenethyl and phenoxyethyl groups can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-phenethyl-2-(2-phenoxyethyl)propanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-phenethyl-2-(2-phenoxyethyl)propanedioic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The phenethyl and phenoxyethyl groups can enhance the compound’s ability to bind to specific molecular targets, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-phenylethylmalonic acid
- 2-phenoxyethylmalonic acid
- 2-phenylethylpropanoic acid
Uniqueness
2-phenethyl-2-(2-phenoxyethyl)propanedioic acid is unique due to the presence of both phenethyl and phenoxyethyl groups, which confer distinct chemical and physical properties
Properties
CAS No. |
5449-78-5 |
|---|---|
Molecular Formula |
C19H20O5 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-(2-phenoxyethyl)-2-(2-phenylethyl)propanedioic acid |
InChI |
InChI=1S/C19H20O5/c20-17(21)19(18(22)23,12-11-15-7-3-1-4-8-15)13-14-24-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,20,21)(H,22,23) |
InChI Key |
SDFOZDONFWXCLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(CCOC2=CC=CC=C2)(C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-benzyl-6-bromo-1H-imidazo[4,5-b]pyridine](/img/structure/B14004423.png)
![2-Amino-3-[4-(dimethylamino)phenyl]-3-phenyl-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14004427.png)


![6,9-Dimethyl-1,2,3,4-tetrahydrodibenzo[b,d]thiophene](/img/structure/B14004436.png)
![S-[2,6-dichloro-4-(fluorosulfonyl)phenyl] dimethylcarbamothioate](/img/structure/B14004437.png)
![n-[2,4-Dinitro-5-(trifluoromethyl)phenyl]-2,4-dinitro-5-(trifluoromethyl)aniline](/img/structure/B14004446.png)

![Methyl 3-hydroxy-2-[(3-hydroxy-2-phenylmethoxycarbonylamino-propanoyl)amino]propanoate](/img/structure/B14004462.png)
![n-(6-Chloro-3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)acetamide](/img/structure/B14004465.png)

![5-Bromo-6-hydroxy-3,8-diazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),10,12,14,16-pentaene-2,9-dione](/img/structure/B14004468.png)
![3-(8-chloro-4H-thieno[3,2-c]chromen-2-yl)-1-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B14004471.png)
